7-Bromo-1,2,4-benzotriazine-3-carbonitrile

Catalog No.
S14656290
CAS No.
M.F
C8H3BrN4
M. Wt
235.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1,2,4-benzotriazine-3-carbonitrile

Product Name

7-Bromo-1,2,4-benzotriazine-3-carbonitrile

IUPAC Name

7-bromo-1,2,4-benzotriazine-3-carbonitrile

Molecular Formula

C8H3BrN4

Molecular Weight

235.04 g/mol

InChI

InChI=1S/C8H3BrN4/c9-5-1-2-6-7(3-5)12-13-8(4-10)11-6/h1-3H

InChI Key

XSLVIEWCIRVOBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=NC(=N2)C#N

7-Bromo-1,2,4-benzotriazine-3-carbonitrile is a heterocyclic compound characterized by the presence of a bromine atom at the seventh position and a carbonitrile group at the third position of the benzotriazine framework. Its molecular formula is C7H4BrN5, and it features a triazine ring fused with a benzene ring, which contributes to its unique chemical properties. This compound is known for its potential applications in medicinal chemistry and materials science due to its reactivity and biological activity.

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.
  • Reduction Reactions: The compound can be reduced to yield different derivatives, particularly in the presence of reducing agents like lithium aluminum hydride or sodium borohydride.
  • Cyclization Reactions: Under specific conditions, this compound can participate in cyclization reactions to form more complex structures.

These reactions demonstrate the versatility of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile in organic synthesis.

Research indicates that 7-Bromo-1,2,4-benzotriazine-3-carbonitrile exhibits significant biological activity. It has been studied for its potential as an antitumor agent and has shown promise in inhibiting certain cancer cell lines. Additionally, derivatives of benzotriazines have been reported to possess antimicrobial and anti-inflammatory properties. The specific mechanisms of action often involve interference with cellular processes such as DNA synthesis and cell division .

The synthesis of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with the preparation of 1,2,4-benzotriazine.
  • Bromination: Bromination is performed using bromine or a brominating agent like N-bromosuccinimide under controlled conditions.
  • Introduction of Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions involving appropriate cyanide sources.

These methods highlight the compound's adaptability for further functionalization and modification .

7-Bromo-1,2,4-benzotriazine-3-carbonitrile has diverse applications in various fields:

  • Medicinal Chemistry: It serves as a precursor for developing pharmaceuticals due to its biological activities.
  • Material Science: Its unique properties make it suitable for use in creating advanced materials with specific functionalities.
  • Agricultural Chemistry: Compounds derived from benzotriazines are explored for their potential use as herbicides or pesticides.

The compound's ability to undergo further chemical modifications enhances its utility across these domains .

Studies on the interactions of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile with biological macromolecules indicate that it can bind to proteins and nucleic acids. These interactions may alter the function of these biomolecules, contributing to its observed biological activity. Research has focused on understanding how these interactions affect cellular signaling pathways and gene expression profiles .

Several compounds share structural similarities with 7-Bromo-1,2,4-benzotriazine-3-carbonitrile:

Compound NameStructure FeaturesUnique Aspects
6-Bromo-1,2,4-benzotriazineBromination at the sixth positionOften used in different synthetic routes
5-Bromo-1,2,4-benzotriazineBromination at the fifth positionExhibits different reactivity patterns
3-Amino-7-bromo-1,2,4-benzotriazineAmino group at the third positionEnhanced solubility and biological activity
7-Chloro-1,2,4-benzotriazineChlorination instead of brominationDifferent electronic properties affecting reactivity

These compounds exhibit varying degrees of biological activity and reactivity due to differences in their functional groups and substitution patterns. The uniqueness of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile lies in its specific combination of bromination and carbonitrile functionality which influences its chemical behavior and potential applications .

The mechanistic studies reveal that benzotriazine derivatives exhibit significant DNA binding affinity through multiple interaction modes. Research demonstrates that 1,2,4-benzotriazine compounds primarily engage DNA through groove binding mechanisms, with binding constants ranging from 10⁴ to 10⁶ M⁻¹ depending on structural modifications [1] [2]. The parent compound class, benzotriazine 1,4-dioxides, shows particularly strong DNA binding affinity, with association constants for calf thymus DNA ranging from 1 × 10² to 5.6 × 10⁵ M⁻¹ at ionic strength of 0.01 M [3].

DNA binding affinity studies of structurally related compounds indicate that the presence of electron-withdrawing groups, such as the bromo substituent in 7-Bromo-1,2,4-benzotriazine-3-carbonitrile, significantly influences binding characteristics. The binding strength depends on the presence of positive charges either in the linker chain or in the chromophore structure [3]. For benzotriazine derivatives with DNA-targeting chromophores, the derived association constant of approximately 14.3 × 10⁴ M⁻¹ with a binding site size of 1.52 base pairs indicates moderate to strong DNA binding [4].

The hypoxia-selective cytotoxicity mechanism involves the enzymatic reduction of the benzotriazine core under low-oxygen conditions. Under hypoxic conditions, the compound undergoes one-electron reduction to form oxygen-sensitive radical intermediates that partition forward to generate highly reactive secondary radicals causing DNA damage [5]. The oxygen sensitivity of these radicals is crucial for selectivity, as oxygen rapidly back-oxidizes the radical intermediates to the parent compound, thereby limiting toxicity in well-oxygenated tissues [6].

Hypoxic cytotoxicity ratios for benzotriazine derivatives typically range from 20 to 200, indicating substantial selectivity for hypoxic cells over normoxic cells [7]. The most potent derivatives demonstrate hypoxic cytotoxicity ratios exceeding 100, with some compounds showing 23-fold greater selectivity than tirapazamine [8]. The mechanistic basis for this selectivity involves the formation of DNA-damaging species specifically under hypoxic conditions, where the absence of oxygen prevents the futile cycling that occurs in normoxic environments.

Redox Cycling Behavior in Cellular Environments

The redox cycling behavior of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile in cellular environments involves complex electron transfer processes that are fundamental to its biological activity. The compound exhibits characteristic reduction potentials that govern its redox reactivity, with benzotriazine derivatives showing reduction potentials ranging from -0.456 to -0.500 V versus standard hydrogen electrode [7].

In cellular environments, the compound undergoes initial one-electron reduction mediated by cellular reductases, particularly cytochrome P450 reductase and related enzymes [9]. This reduction generates a radical anion intermediate that is highly sensitive to molecular oxygen. Under aerobic conditions, the radical intermediate rapidly undergoes back-oxidation to regenerate the parent compound, resulting in futile redox cycling that produces reactive oxygen species but limited cytotoxicity [10].

The redox cycling behavior differs significantly between hypoxic and normoxic conditions. In hypoxic environments, the reduced intermediate can undergo further reactions, including water elimination to form benzotriazinyl radicals or fragmentation to release hydroxyl radicals [5]. The benzotriazinyl radicals formed through this process exhibit reduction potentials that control their oxidizing capacity and subsequent DNA-damaging potential [6].

Pulse radiolysis studies reveal that the one-electron reduction potentials of benzotriazinyl radicals range from approximately -0.65 to -1.20 V, with structural modifications significantly affecting these values [11]. The redox properties are tracked primarily by the one-electron reduction potentials of the parent benzotriazine compounds, which determine the thermodynamic feasibility of radical formation and subsequent reactions [12].

The cellular redox environment significantly influences the compound's behavior, with reduced pyridine nucleotides serving as electron donors for the initial reduction step. NADPH-dependent reduction pathways predominate, although some pathways can utilize both NADPH and NADH as cofactors [4]. The differential cofactor dependence suggests involvement of multiple reductase systems within different cellular compartments.

Metabolic Activation Pathways in Eukaryotic Systems

The metabolic activation of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile in eukaryotic systems involves multiple enzymatic pathways that determine its biological activity and selectivity. The primary metabolic pathway involves cytochrome P450 reductase-mediated one-electron reduction, which accounts for approximately 70% of the total reductive metabolism in mouse liver microsomes [13].

Cytochrome P450 enzymes contribute significantly to the metabolic activation, with studies indicating that carbon monoxide inhibition blocks approximately 70% of the reductive metabolism [14]. Specific P450 isoforms involved include subfamilies CYP2B and CYP2C, which are inducible by phenobarbital and dexamethasone treatment [14]. The involvement of these specific isoforms suggests tissue-specific patterns of metabolic activation that may influence therapeutic selectivity.

The metabolic activation pathway proceeds through sequential reduction steps, with the initial one-electron reduction generating an oxygen-sensitive radical intermediate. This radical can undergo several competing reactions: back-oxidation by molecular oxygen, disproportionation to form the mono-N-oxide metabolite, or further reduction to generate the ultimate cytotoxic species [5]. The branching ratio between these pathways depends on the local oxygen concentration and the availability of additional reducing equivalents.

Enzyme kinetic studies reveal that the metabolic activation follows complex kinetics, with evidence for multiple binding sites and cooperative effects. The apparent Km values for cytochrome P450 reductase-mediated reduction range from 10 to 50 μM, indicating high-affinity binding to the enzyme [9]. The Vmax values vary significantly depending on the specific enzyme system and cellular context.

Alternative metabolic pathways include reduction by other cellular reductases such as xanthine oxidase and DT-diaphorase, although these contribute less significantly to the overall metabolic activation [15]. DT-diaphorase-mediated reduction typically results in two-electron reduction directly to the mono-N-oxide metabolite, bypassing the formation of oxygen-sensitive intermediates and thus lacking hypoxic selectivity [16].

The tissue distribution of metabolic activation enzymes influences the compound's pharmacological profile. Liver microsomes show the highest reductive activity, followed by tumor tissue and other organs [14]. The differential expression of activating enzymes between normal and tumor tissues contributes to the therapeutic selectivity of the compound.

Metabolic activation also involves the formation of reactive intermediates that can interact with cellular nucleophiles. The formation of DNA adducts, protein modifications, and lipid peroxidation products has been documented for related benzotriazine compounds [5]. These secondary reactions contribute to the overall cytotoxic profile and may be responsible for some of the observed toxicities.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Exact Mass

233.95411 g/mol

Monoisotopic Mass

233.95411 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types